molecular formula C10H11NO2 B12082225 Methyl 2-allylnicotinate

Methyl 2-allylnicotinate

Cat. No.: B12082225
M. Wt: 177.20 g/mol
InChI Key: CZQUTPNZOFFZJY-UHFFFAOYSA-N
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Description

Methyl 2-allylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an allyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-allylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The allyl group is introduced through an allylation reaction, which can be achieved using allyl bromide and a base such as sodium hydride. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-allylnicotinate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Sodium hydride (NaH) and allyl bromide for allylation.

Major Products:

    Oxidation: Epoxides and aldehydes.

    Reduction: Alcohols.

    Substitution: Various allylated derivatives.

Scientific Research Applications

Methyl 2-allylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nicotinic receptors.

    Medicine: Explored for its vasodilatory properties, which could be beneficial in treating conditions like hypertension.

    Industry: Utilized in the formulation of topical creams and sprays for pain relief due to its rubefacient properties.

Mechanism of Action

The mechanism of action of Methyl 2-allylnicotinate involves its interaction with nicotinic receptors. Upon topical application, it induces vasodilation by promoting the release of prostaglandin D2, which increases blood flow to the area. This action is beneficial in relieving muscle and joint pain.

Comparison with Similar Compounds

    Methyl nicotinate: Shares the nicotinic acid structure but lacks the allyl group.

    Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.

    Nicotinic acid: The parent compound without esterification.

Uniqueness: Methyl 2-allylnicotinate is unique due to the presence of both the methyl ester and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to undergo specific chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-prop-2-enylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3

InChI Key

CZQUTPNZOFFZJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CC=C

Origin of Product

United States

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